molecular formula C9H14F2O2 B13327326 Rel-methyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate

Rel-methyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate

Cat. No.: B13327326
M. Wt: 192.20 g/mol
InChI Key: MLUFPAMVTCFRGF-RNFRBKRXSA-N
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Description

Rel-methyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentane ring substituted with a difluoroethyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoroethyl Group: This step may involve the use of difluoroethylating agents under specific conditions.

    Esterification: The carboxylate ester can be formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential use in drug development.

    Industry: The compound may have applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-methyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate: A similar compound with a different ester group.

    Ethyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate: Another ester derivative with an ethyl group.

Uniqueness

Rel-methyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H14F2O2

Molecular Weight

192.20 g/mol

IUPAC Name

methyl (1R,3R)-3-(1,1-difluoroethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C9H14F2O2/c1-9(10,11)7-4-3-6(5-7)8(12)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

MLUFPAMVTCFRGF-RNFRBKRXSA-N

Isomeric SMILES

CC([C@@H]1CC[C@H](C1)C(=O)OC)(F)F

Canonical SMILES

CC(C1CCC(C1)C(=O)OC)(F)F

Origin of Product

United States

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